molecular formula C10H12ClNS B1406912 3-Chloro-2-cyclopentylsulfanyl-pyridine CAS No. 1623886-01-0

3-Chloro-2-cyclopentylsulfanyl-pyridine

Cat. No.: B1406912
CAS No.: 1623886-01-0
M. Wt: 213.73 g/mol
InChI Key: VVOXPRDOWRUPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-cyclopentylsulfanyl-pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the third position and a cyclopentylsulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-cyclopentylsulfanyl-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and cyclopentylthiol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Procedure: The 3-chloropyridine is reacted with cyclopentylthiol in the presence of the base, leading to the substitution of the chlorine atom with the cyclopentylsulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyclopentylsulfanyl-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3-Chloro-2-cyclopentylsulfanyl-pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Chemical Biology: It serves as a probe for studying biological pathways and interactions involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 3-chloro-2-cyclopentylsulfanyl-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-ethoxypyridine: Similar in structure but with an ethoxy group instead of a cyclopentylsulfanyl group.

    3-Chloro-2-thiopyridine: Contains a thiol group instead of a cyclopentylsulfanyl group.

Uniqueness

3-Chloro-2-cyclopentylsulfanyl-pyridine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-2-cyclopentylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXPRDOWRUPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-cyclopentylsulfanyl-pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-cyclopentylsulfanyl-pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-cyclopentylsulfanyl-pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-cyclopentylsulfanyl-pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-cyclopentylsulfanyl-pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-cyclopentylsulfanyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.